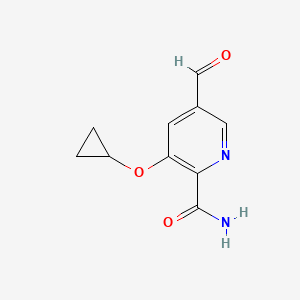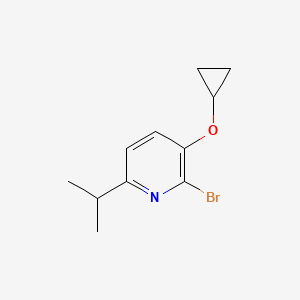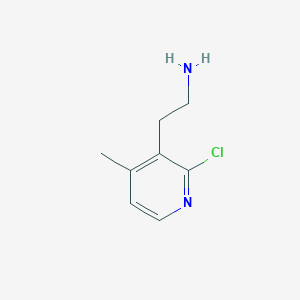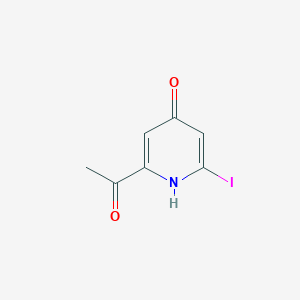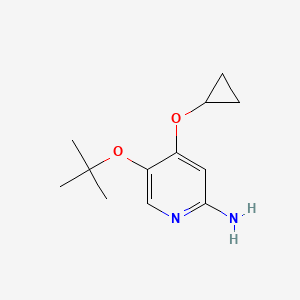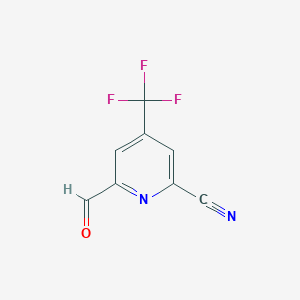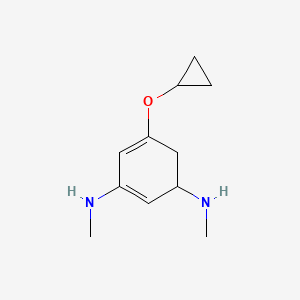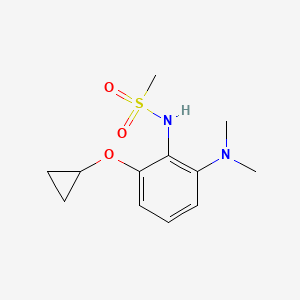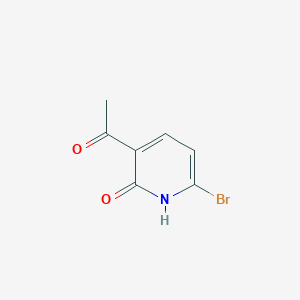
2-Amino-3-(dimethylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(dimethylamino)phenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, characterized by the presence of both amino and dimethylamino groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(dimethylamino)phenol typically involves the reaction of dimethylamine with resorcinol. The process begins with the reaction of dimethylamine aqueous solution and resorcinol to obtain a crude product. This crude product is then treated with industrial liquid alkali, followed by the addition of toluene to extract by-products. The aqueous phase is neutralized, washed to remove unreacted resorcinol, and finally subjected to vacuum distillation to obtain pure this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to ensure high product purity and ease of storage and transportation of raw materials, making it suitable for industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions include quinone derivatives, substituted phenols, and various amine derivatives .
Aplicaciones Científicas De Investigación
2-Amino-3-(dimethylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of complex organic compounds
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(dimethylamino)phenol involves its interaction with various molecular targets and pathways. The amino and dimethylamino groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and participate in electron transfer reactions, influencing its biological activity .
Comparación Con Compuestos Similares
- 3-(Dimethylamino)phenol
- 2-(Dimethylamino)phenol
- 4-(Dimethylamino)phenol
Comparison: Compared to its similar compounds, 2-Amino-3-(dimethylamino)phenol is unique due to the presence of both amino and dimethylamino groups on the benzene ringThe presence of the amino group also increases its solubility in water, making it more versatile for different applications .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-amino-3-(dimethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10(2)6-4-3-5-7(11)8(6)9/h3-5,11H,9H2,1-2H3 |
Clave InChI |
IVPRYAZEWXQPOD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=CC=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


